molecular formula C14H18BrFN2O B7867913 (5-Bromo-2-fluorophenyl)(4-(dimethylamino)piperidin-1-yl)methanone

(5-Bromo-2-fluorophenyl)(4-(dimethylamino)piperidin-1-yl)methanone

Cat. No.: B7867913
M. Wt: 329.21 g/mol
InChI Key: DGKNTYNYPHLODC-UHFFFAOYSA-N
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Description

(5-Bromo-2-fluorophenyl)(4-(dimethylamino)piperidin-1-yl)methanone is a complex organic compound that features a bromine and fluorine-substituted phenyl ring attached to a piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromo-2-fluorophenyl)(4-(dimethylamino)piperidin-1-yl)methanone typically involves multiple steps, starting with the preparation of the substituted phenyl ring and the piperidine derivative. Common synthetic routes include:

    Halogenation: Introduction of bromine and fluorine atoms onto the phenyl ring through electrophilic aromatic substitution.

    Amidation: Formation of the amide bond between the substituted phenyl ring and the piperidine derivative using coupling reagents such as EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(5-Bromo-2-fluorophenyl)(4-(dimethylamino)piperidin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: Conversion of the piperidine ring to its corresponding N-oxide.

    Reduction: Reduction of the carbonyl group to an alcohol.

    Substitution: Halogen atoms on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as mCPBA or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce alcohol derivatives.

Scientific Research Applications

(5-Bromo-2-fluorophenyl)(4-(dimethylamino)piperidin-1-yl)methanone has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

    Biology: Study of its interactions with biological targets, such as enzymes or receptors.

    Materials Science: Exploration of its properties for use in advanced materials, such as polymers or nanomaterials.

Mechanism of Action

The mechanism of action of (5-Bromo-2-fluorophenyl)(4-(dimethylamino)piperidin-1-yl)methanone involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. For instance, it may bind to receptors or enzymes, altering their activity and influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • (5-Chloro-2-fluorophenyl)(4-(dimethylamino)piperidin-1-yl)methanone
  • (5-Bromo-2-chlorophenyl)(4-(dimethylamino)piperidin-1-yl)methanone

Uniqueness

(5-Bromo-2-fluorophenyl)(4-(dimethylamino)piperidin-1-yl)methanone is unique due to the specific combination of bromine and fluorine substitutions on the phenyl ring, which can influence its reactivity and interactions with biological targets

Properties

IUPAC Name

(5-bromo-2-fluorophenyl)-[4-(dimethylamino)piperidin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BrFN2O/c1-17(2)11-5-7-18(8-6-11)14(19)12-9-10(15)3-4-13(12)16/h3-4,9,11H,5-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGKNTYNYPHLODC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CCN(CC1)C(=O)C2=C(C=CC(=C2)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BrFN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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